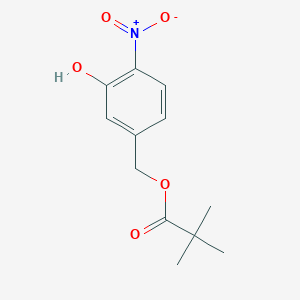
3-Hydroxy-4-nitrobenzyl pivalate
Descripción general
Descripción
3-Hydroxy-4-nitrobenzyl pivalate is a chemical compound with the CAS Number: 929095-34-1. It has a molecular weight of 253.25 . The IUPAC name for this compound is 3-hydroxy-4-nitrobenzyl pivalate .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-4-nitrobenzyl pivalate is C12H15NO5 . The InChI code for this compound is 1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 .Physical And Chemical Properties Analysis
3-Hydroxy-4-nitrobenzyl pivalate is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
4-Pivaloylaminobenzyl (PAB) group, introduced either by initial introduction of 4-nitrobenzyl group followed by reduction and N-acylation or by the reaction of a hydroxyl compound, serves as a new benzyl-type protecting group. PAB ethers demonstrate higher acid stability than 4-methoxybenzyl ethers but are readily cleaved, similar to the latter, which positions them as valuable in synthetic chemistry for hydroxyl function protection (Fukase et al., 1991).
Nitroxyl (HNO) Donors
Acyloxy nitroso compounds, including derivatives of pivalate, have been identified as nitroxyl (HNO) donors. Their hydrolysis rate depends on pH and ester group structure, with significant implications for biomedical research, specifically in the context of vasodilation properties and potential therapeutic applications (Shoman et al., 2011).
Luminescent Sensors
Tetranuclear lanthanide clusters incorporating pivalic acid have been synthesized, with specific compositions serving as luminescent sensors for various analytes, including Fe3+, CrO42−/Cr2O72−, and 4-nitroaniline. These findings open avenues for the development of advanced sensing materials for environmental and analytical chemistry (Qin et al., 2018).
Organic Synthesis and Drug Development
In the realm of organic synthesis, compounds related to 3-Hydroxy-4-nitrobenzyl pivalate have been explored for their protective qualities and potential in developing new synthetic pathways. This includes the synthesis of compounds like 7-Formyl-indole, which showcases the versatility and utility of related chemical structures in creating valuable organic molecules (Uchil et al., 2006).
Photoremovable Groups
The application of o-Nitrobenzyl derivatives, including those related to 3-Hydroxy-4-nitrobenzyl pivalate, in creating photoremovable groups for the study of dynamic biological processes, underscores their importance in biochemistry and molecular biology. These groups facilitate the controlled release of active molecules upon irradiation, a technique valuable in both synthetic chemistry and biological studies (Abou Nakad et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICZUSDFRAIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728120 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-nitrobenzyl pivalate | |
CAS RN |
929095-34-1 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



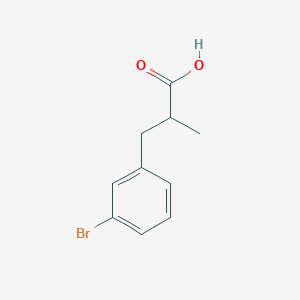
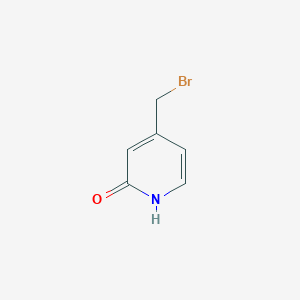
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)
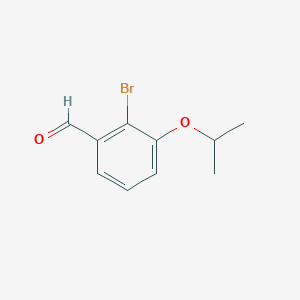

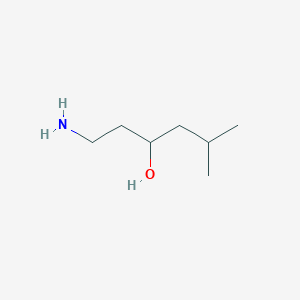
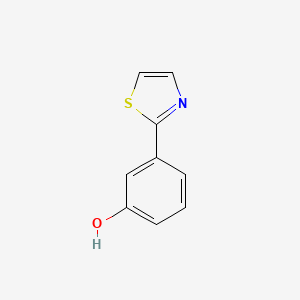
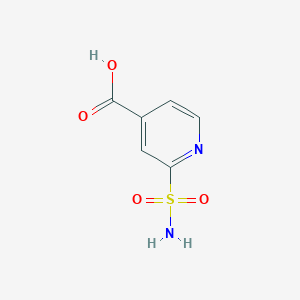

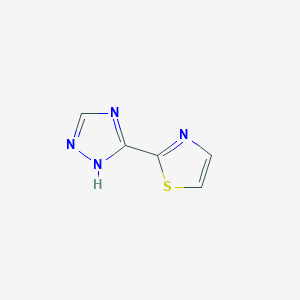
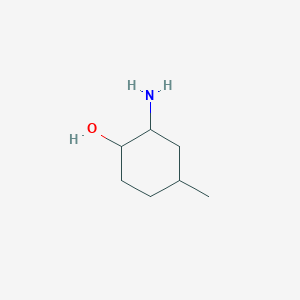
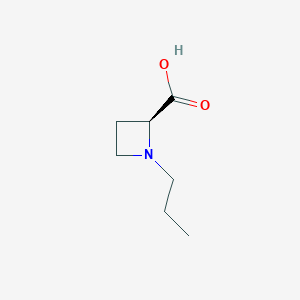

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)